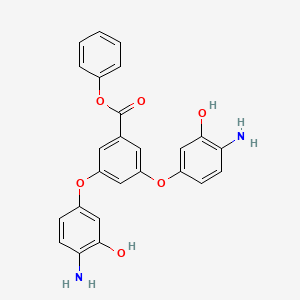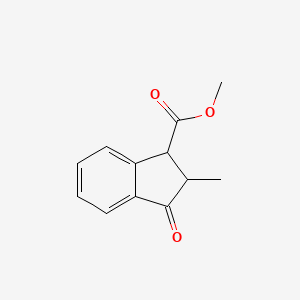
Methyl 2-methyl-3-oxo-2,3-dihydro-1H-indene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-methyl-3-oxo-2,3-dihydro-1H-indene-1-carboxylate is an organic compound with the molecular formula C12H12O3. It is a derivative of indene, featuring a methyl group and a carboxylate ester group. This compound is known for its unique structure, which combines the indene core with functional groups that make it versatile for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-3-oxo-2,3-dihydro-1H-indene-1-carboxylate typically involves multi-step organic reactions. One common method starts with the indene core, which undergoes a series of reactions to introduce the methyl and carboxylate ester groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-methyl-3-oxo-2,3-dihydro-1H-indene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce the carbonyl group to an alcohol.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (Cl2, Br2) or alkyl halides (R-X) are used under specific conditions like acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-methyl-3-oxo-2,3-dihydro-1H-indene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: This compound is explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Mecanismo De Acción
The mechanism by which Methyl 2-methyl-3-oxo-2,3-dihydro-1H-indene-1-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate
- Methyl 3-oxo-1,2-dihydroindene-2-carboxylate
- Methyl 1-oxo-2-indanecarboxylate
Uniqueness
Methyl 2-methyl-3-oxo-2,3-dihydro-1H-indene-1-carboxylate is unique due to its specific substitution pattern on the indene core. The presence of the methyl group at the 2-position and the carboxylate ester group at the 1-position confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
832089-57-3 |
|---|---|
Fórmula molecular |
C12H12O3 |
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
methyl 2-methyl-3-oxo-1,2-dihydroindene-1-carboxylate |
InChI |
InChI=1S/C12H12O3/c1-7-10(12(14)15-2)8-5-3-4-6-9(8)11(7)13/h3-7,10H,1-2H3 |
Clave InChI |
YMLRUWAJOKHCIG-UHFFFAOYSA-N |
SMILES canónico |
CC1C(C2=CC=CC=C2C1=O)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-3-[(But-3-en-1-yl)sulfanyl]-2-methylpropanoic acid](/img/structure/B14213109.png)
![[(Iodoboranediyl)bis(methylene)]bis(diiodoborane)](/img/structure/B14213110.png)
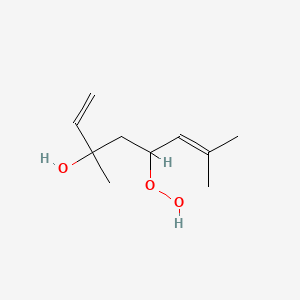
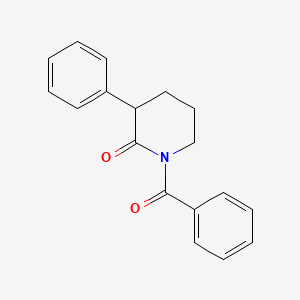
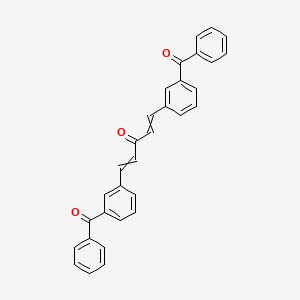
![N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}pyridine-4-carboxamide](/img/structure/B14213130.png)



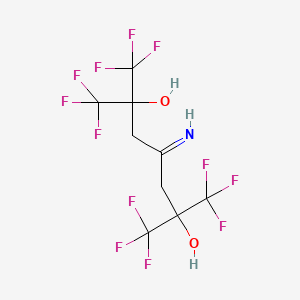
![N-[2-(2-Methylbenzyl)phenyl]formamide](/img/structure/B14213173.png)
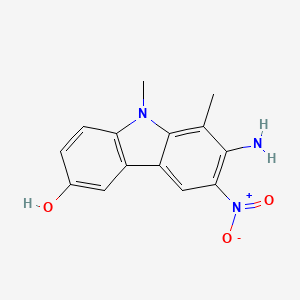
![2-[4-(Benzyloxy)phenyl]ethyl tetradecanoate](/img/structure/B14213180.png)
